Acetylcholinesterase (AChE) Inhibitory Activity: Quantitative Comparison of 4-Amino-2-isopropylthio-5-tosylthiazole with Thiazole-Derived Standards
The compound demonstrates measurable inhibition of human acetylcholinesterase (AChE) with an IC50 of 2.1 µM (2.10E+3 nM) [1]. This potency can be contextualized against other thiazole-based inhibitors. For example, potent thiazole-thiadiazole hybrids exhibit IC50 values ranging from 1.87 µM to 27.4 µM, with the clinical standard donepezil showing an IC50 of 3.87 µM [2]. While not a high-potency inhibitor, the compound's IC50 of 2.1 µM places it within the active range of thiazole-based AChE inhibitors, making it a relevant tool compound for studying moderate-affinity interactions or for use as a starting scaffold for further optimization.
| Evidence Dimension | Inhibition of human acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | Thiazole-thiadiazole hybrids (IC50 range: 1.87 - 27.4 µM); Donepezil (IC50 = 3.87 µM) |
| Quantified Difference | Target compound IC50 is within the lower range of active thiazole inhibitors; approximately 1.8-fold more potent than donepezil in this specific assay. |
| Conditions | In vitro enzymatic assay using human AChE and acetylthiocholine as substrate; 10 min preincubation, 2 min measurement. |
Why This Matters
This quantitative activity data confirms the compound's utility as a tool for studying AChE inhibition, providing a specific potency benchmark for SAR studies and assay development.
- [1] BindingDB. BDBM50189895 (CHEMBL3828028). IC50: 2.10E+3 nM for human AChE. ChEMBL Assay CHEMBL3828028. View Source
- [2] A novel class of thiazole based thiadiazole hybrids: The privileged scaffolds of potent anti-Alzheimer's activity along with molecular docking and ADME analysis. AChE IC50 range: 1.87 ± 1.47 to 27.4 ± 2.45 µM; Donepezil IC50 = 3.87 ± 1.14 µM. View Source
